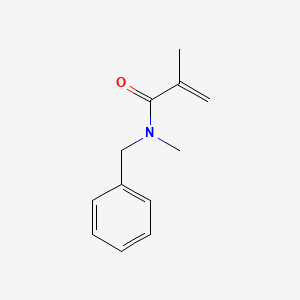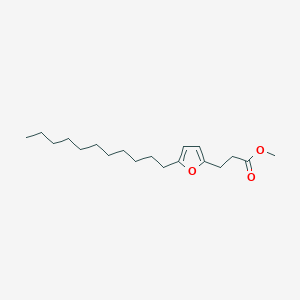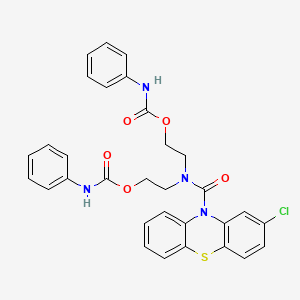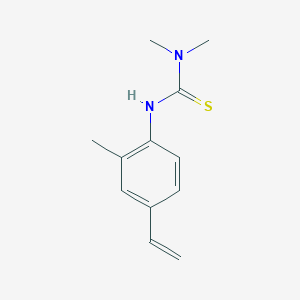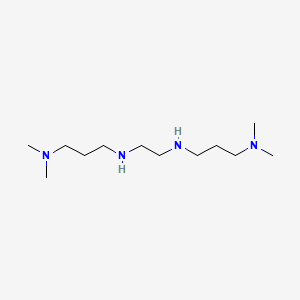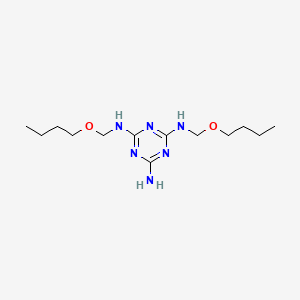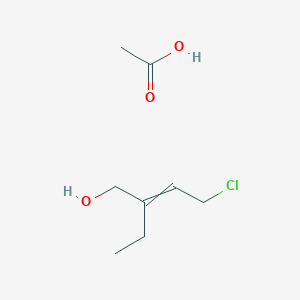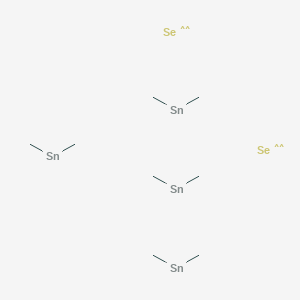
Dimethyl-lambda~2~-stannane--selenium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-lambda~2~-stannane–selenium (2/1) is an organometallic compound that features a tin-selenium bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-lambda~2~-stannane–selenium (2/1) typically involves the reaction of dimethyl-lambda~2~-stannane with selenium compounds under controlled conditions. One common method is the direct reaction of dimethyl-lambda~2~-stannane with elemental selenium in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran or toluene, and the mixture is heated to facilitate the formation of the tin-selenium bond.
Industrial Production Methods
Industrial production of dimethyl-lambda~2~-stannane–selenium (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反応の分析
Types of Reactions
Dimethyl-lambda~2~-stannane–selenium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The selenium atom can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the selenium atom. These reactions are usually carried out in the presence of a catalyst and under controlled temperatures.
Major Products Formed
Oxidation: Higher oxidation state tin-selenium compounds.
Reduction: Lower oxidation state tin-selenium compounds.
Substitution: Tin-halogen compounds and elemental selenium.
科学的研究の応用
Dimethyl-lambda~2~-stannane–selenium (2/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
作用機序
The mechanism of action of dimethyl-lambda~2~-stannane–selenium (2/1) involves the interaction of the tin-selenium bond with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also undergo redox reactions, influencing the redox state of other molecules and affecting biochemical pathways.
類似化合物との比較
Similar Compounds
- Dimethyl-lambda~2~-stannane–tellurium (3/2)
- Dimethyl-lambda~2~-stannane–sulfur (2/1)
- Dimethyl-lambda~2~-stannane–oxygen (2/1)
Uniqueness
Dimethyl-lambda~2~-stannane–selenium (2/1) is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur, tellurium, and oxygen analogs. Selenium’s larger atomic size and different electronegativity influence the reactivity and stability of the compound, making it suitable for specific applications where other chalcogen analogs may not be effective.
特性
CAS番号 |
65299-90-3 |
|---|---|
分子式 |
C8H24Se2Sn4 |
分子量 |
753.1 g/mol |
InChI |
InChI=1S/8CH3.2Se.4Sn/h8*1H3;;;;;; |
InChIキー |
PSCDZSYTDJTAIQ-UHFFFAOYSA-N |
正規SMILES |
C[Sn]C.C[Sn]C.C[Sn]C.C[Sn]C.[Se].[Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


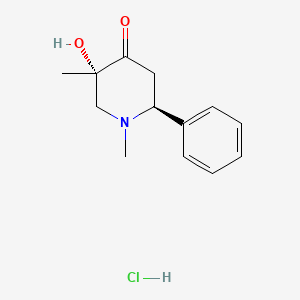
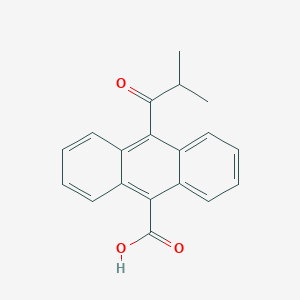
![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
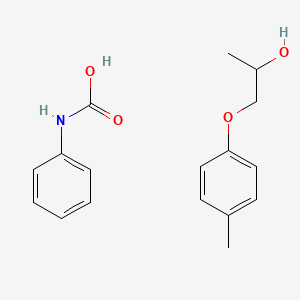
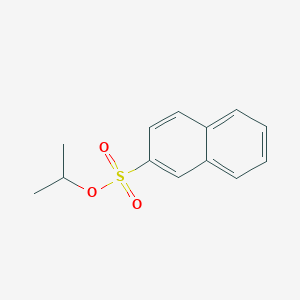
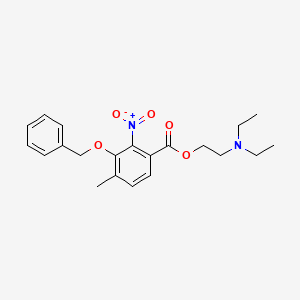
![7-Bromo-8-hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14485349.png)
